Azatioprina-13C4

Descripción general

Descripción

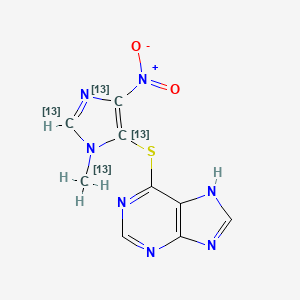

Azathioprine-13C4 is the 13C labeled Azathioprine . Azathioprine is an immunosuppressive medication used for the treatment of various diseases such as rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus . It is also used in kidney transplants to prevent rejection .

Molecular Structure Analysis

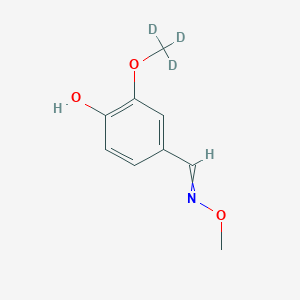

Azathioprine-13C4 has a molecular formula of C513C4H7N7O2S and a molecular weight of 281.23 . The structural formulas with relevant chemical properties are shown for azathioprine .Chemical Reactions Analysis

Azathioprine is an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . It blocks purine production, preventing replication of highly proliferating cells such as B and T lymphocytes .Physical And Chemical Properties Analysis

Azathioprine-13C4 has a molecular weight of 281.23 and a molecular formula of C513C4H7N7O2S . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Interacción con el ADN

La azatioprina ha sido investigada por su comportamiento electroquímico e interacción con el ácido desoxirribonucleico (ADN). Los estudios que utilizan técnicas voltamétricas, espectrometría de masas (MS) y microscopía electrónica de barrido (SEM) han explorado esta interacción, que es crucial para comprender sus efectos inmunosupresores .

Tratamiento de los trastornos gastrointestinales

La investigación ha examinado la eficacia de la azatioprina en el tratamiento de trastornos gastrointestinales, como la enfermedad de Crohn. Un estudio que comparó la azatioprina con la nutrición enteral exclusiva (EEN) mostró diferencias significativas en la eficacia durante un período de 12 meses .

Propiedades antiinflamatorias

La azatioprina ha sido reconocida por sus propiedades antiinflamatorias. La investigación contemporánea sugiere que ciertos análogos de tiopurina, que incluyen la azatioprina, son menos tóxicos y más efectivos para reducir la inflamación en comparación con otros compuestos como la mercaptopurina .

Mecanismos de fármacos inmunosupresores

El mecanismo redox de la azatioprina es un área clave de estudio, que proporciona información sobre su función como fármaco inmunosupresor. Comprender este mecanismo ayuda a optimizar su uso en diversas aplicaciones terapéuticas .

Sistemas de administración de fármacos

Se están investigando los avances en los sistemas de administración de fármacos para tiopurinas como la azatioprina. Estos desarrollos tienen como objetivo mejorar la eficacia y reducir la toxicidad de estos fármacos .

Estudios comparativos de toxicidad

La azatioprina forma parte de estudios que comparan los niveles de toxicidad de diferentes tiopurinas. Estos estudios son esenciales para determinar opciones de tratamiento más seguras para los pacientes que requieren terapia inmunosupresora .

Mecanismo De Acción

Target of Action

Azathioprine-13C4 primarily targets the cells of the immune system, particularly T and B lymphocytes . These cells play a crucial role in the body’s immune response, with T cells being involved in cell-mediated immunity and B cells being responsible for humoral immunity .

Mode of Action

Azathioprine-13C4 is a prodrug that is metabolized in the body to its active metabolites, mercaptopurine and thioguanine . These metabolites act as antagonists of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to a decrease in the proliferation of immune cells, thereby exerting its immunosuppressive effects .

Biochemical Pathways

Azathioprine-13C4 affects several biochemical pathways. It is converted into its active metabolites, mercaptopurine and thioguanine, by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . These metabolites then inhibit purine synthesis, which is crucial for the synthesis of DNA and RNA . This results in the inhibition of the proliferation of immune cells .

Pharmacokinetics

Azathioprine-13C4 is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine, which is formed by the action of glutathione in red blood cells .

Result of Action

The molecular and cellular effects of Azathioprine-13C4’s action primarily involve the suppression of the immune response. By inhibiting the synthesis of DNA, RNA, and proteins in immune cells, Azathioprine-13C4 reduces the proliferation of these cells, thereby dampening the immune response . This can help to prevent organ transplant rejection and to treat autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azathioprine-13C4. For instance, the presence of other medications can affect the metabolism of Azathioprine-13C4. Specifically, drugs that inhibit the enzymes involved in the metabolism of Azathioprine-13C4 can increase its toxicity . Additionally, individual genetic variations in the enzymes that metabolize Azathioprine-13C4 can affect its efficacy and safety .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Azathioprine-13C4 interacts with various enzymes and proteins in the body. It is a prodrug of 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells . The 6-MP is then further metabolized along competing routes, involving enzymes such as xanthine oxidase, thiopurine S-methyltransferase (TPMT), and hypoxanthine phosphoribosyl transferase .

Cellular Effects

Azathioprine-13C4 has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to the inhibition of the proliferation of fast-growing cells such as lymphocytes .

Molecular Mechanism

Azathioprine-13C4 exerts its effects at the molecular level through several mechanisms. It is converted in vivo to the active metabolite 6-mercaptopurine (6-MP), which then undergoes further metabolism to form various metabolites . These metabolites can inhibit the synthesis of purines, disrupt DNA and RNA synthesis, and induce apoptosis .

Temporal Effects in Laboratory Settings

The effects of Azathioprine-13C4 can change over time in laboratory settings. It is rapidly eliminated from blood and is oxidized or methylated in erythrocytes and liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .

Dosage Effects in Animal Models

In animal models, the effects of Azathioprine-13C4 can vary with different dosages. For instance, in dogs, the standard azathioprine starting dose is 2 mg/kg orally once daily . The effects can vary depending on the individual animal’s metabolism and response to the drug .

Metabolic Pathways

Azathioprine-13C4 is involved in various metabolic pathways. It is metabolized to 6-mercaptopurine (6-MP), which is then further metabolized along competing routes . These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Azathioprine-13C4 is transported and distributed within cells and tissues. It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is approximately 30 percent protein-bound .

Subcellular Localization

Given its role as an antagonist of purine metabolism and its effects on DNA, RNA, and protein synthesis, it is likely that it interacts with various compartments or organelles within the cell .

Propiedades

IUPAC Name |

6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKQMALGUDUQG-HXRDNURUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747064 | |

| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346600-71-2 | |

| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)